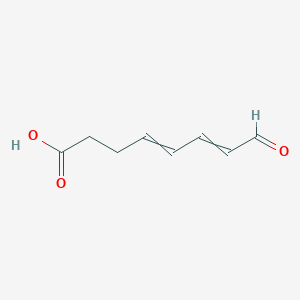

8-Oxoocta-4,6-dienoic acid

Description

Contextualization within Oxidized Fatty Acid Chemistry and Natural Products

Fatty acids are fundamental building blocks of lipids and serve as a major source of energy for living organisms. Their oxidation is a central metabolic process, primarily occurring through β-oxidation to produce acetyl-CoA. fiveable.me However, alternative pathways like ω-oxidation also exist, which can become significant under certain physiological or pathological conditions. nih.govjst.go.jpresearchgate.net This process introduces a hydroxyl group at the terminal (ω) carbon of the fatty acid, which can be further oxidized to a carboxylic acid, forming a dicarboxylic acid. researchgate.net

Oxidized fatty acids, often collectively termed oxylipins, are not merely intermediates in catabolic pathways but are also potent signaling molecules involved in a myriad of physiological processes, including inflammation and immune responses. This class of molecules includes compounds with various functional groups, such as hydroxyl, hydroperoxy, and oxo (or keto) groups.

Oxo-dienoic acids are a specific type of oxidized fatty acid that feature a ketone functional group and a conjugated or non-conjugated diene system. This structural arrangement confers unique chemical reactivity and biological activity. solubilityofthings.com They can be derived from the oxidation of polyunsaturated fatty acids. For instance, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) is an oxidized metabolite of linoleic acid. mdpi.com

The natural occurrence of oxo-dienoic acids is diverse. They have been identified in various organisms, including plants, fungi, and bacteria. For example, 12-Oxo-phytodienoic acid is a well-known plant signaling molecule involved in defense responses. nih.gov Fungi are also a source of these compounds; for instance, 8-oxo-octadeca-9E,12Z-dienoic acid has been isolated from the fungus Pyricularia oryzae. researchgate.net Additionally, a methyl ester of a related compound, 2,6-Dimethyl-8-oxoocta-2,6-dienoic acid, has been reported as a constituent of the essential oil of Ageratum conyzoides and as a bioactive compound from Bacillus subtilis. researchgate.net

Overview of the Research Landscape for Oxo-Dienoic Acids

Research into oxo-dienoic acids is an active area, driven by their potential biological activities. Studies have explored their roles in various contexts, from cell signaling to potential therapeutic applications.

A significant portion of the research has focused on their anti-inflammatory properties. For example, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), isolated from the halophyte Salicornia herbacea, has been shown to inhibit inflammatory responses in macrophage cells by modulating key signaling pathways like NF-κB and MAPK. mdpi.comnih.gov This highlights the potential of these compounds as leads for the development of new anti-inflammatory agents.

Furthermore, some oxo-dienoic acids have been investigated for their anticancer properties. vulcanchem.com The structural features of these molecules, particularly the electrophilic nature of the α,β-unsaturated ketone, can contribute to their bioactivity.

The synthesis of oxo-dienoic acids and their derivatives is also a key area of research. The development of efficient synthetic routes allows for the preparation of these compounds in sufficient quantities for biological testing and for the creation of analogs with potentially improved properties. For example, the synthesis of various oxooctadecadienoic acids has been achieved through the oxidation of corresponding hydroxy fatty acids. tandfonline.com

While research on specific molecules like 13-KODE is advancing, the broader landscape of oxo-dienoic acids, including shorter-chain variants like 8-Oxoocta-4,6-dienoic acid, remains less explored. Much of the current knowledge is derived from studies on more complex, naturally occurring derivatives. For instance, Farinosone C, which incorporates a dimethyl-8-oxoocta-4,6-dienoic acid backbone, has been synthesized and studied for its biological activity. Similarly, Gymnastatin S contains a 3,5-dimethyl-8-oxoocta-4,6-dienoic acid moiety. These studies on more complex structures provide valuable insights into the potential chemical and biological properties of the core oxo-dienoic acid scaffolds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

922508-91-6 |

|---|---|

Molecular Formula |

C8H10O3 |

Molecular Weight |

154.16 g/mol |

IUPAC Name |

8-oxoocta-4,6-dienoic acid |

InChI |

InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6-8(10)11/h1-3,5,7H,4,6H2,(H,10,11) |

InChI Key |

FMLNYEWTMZPLSG-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)C=CC=CC=O |

Origin of Product |

United States |

Occurrence and Distribution of 8 Oxoocta 4,6 Dienoic Acid Analogues in Biological Systems

Isolation and Characterization from Plant Species

The study of phytochemicals reveals a complex relationship between a plant's genetic makeup and its environment, which dictates the synthesis and accumulation of secondary metabolites.

While plants are a rich source of a vast array of fatty acids and other secondary metabolites, the direct isolation of 8-Oxoocta-4,6-dienoic acid or its close analogues from medicinal plant extracts is not prominently documented in current scientific literature. The focus of phytochemical research in medicinal plants often lies on other classes of compounds to which biological activity is attributed.

The phytochemical composition of plants is not static; it is dynamically influenced by a multitude of environmental and genetic factors. mdpi.com Abiotic factors such as temperature, light exposure, water availability, and soil composition play a critical role in altering the production of secondary metabolites. researchgate.netmdpi.com For instance, environmental stressors like drought or extreme temperatures can trigger an increased synthesis of certain protective phytochemicals. researchgate.net

Biotic factors, including infestation by pathogens or herbivores, also induce significant changes in a plant's chemical profile as a defense mechanism. mdpi.com Studies on various plant species, including Brassica vegetables and lentils, have demonstrated that the growing location, season, and agricultural practices significantly impact the concentration of phenolic compounds, flavonoids, and other metabolites. mdpi.commdpi.com In Juniperus communis, elevation and soil properties such as pH and moisture content have been shown to influence the yield and composition of chemical extracts. researchgate.net This variability is crucial for the plant's adaptation and resilience to environmental pressures. researchgate.net

Table 1: Environmental Factors Affecting Plant Phytochemical Content

| Factor Category | Specific Factor | General Influence on Phytochemicals | Source |

| Abiotic | Temperature & Day Length | Influences the concentration and profile of metabolites depending on the season and harvest period. mdpi.com | mdpi.com |

| Water Availability | Water shortages can lead to either an increase or decrease in specific compounds like phenols and carotenoids. researchgate.netmdpi.com | researchgate.netmdpi.com | |

| Soil Composition | Soil pH, nutrient availability (e.g., nitrogen, sulphur), and mineral content can enhance or reduce the accumulation of compounds like glucosinolates and flavonols. mdpi.com | mdpi.com | |

| Altitude/Elevation | Significantly impacts extraction yield, and the content of polyphenols and other bioactive compounds. researchgate.net | researchgate.net | |

| Biotic | Pathogen/Pest Infestation | Can trigger increased production of primary and secondary metabolites as part of the plant's defense system. mdpi.com | mdpi.com |

| Genetic | Genotype/Cultivar | The genetic makeup of the plant is a primary determinant of its capacity to produce certain classes and quantities of phytochemicals. mdpi.com | mdpi.com |

Identification in Medicinal Plant Extracts.

Detection in Microbial Metabolite Profiling

Microorganisms, particularly bacteria and fungi, are a significant source of structurally diverse dienoic acid compounds. These molecules are often products of secondary metabolic pathways or intermediates in the biodegradation of various substrates.

Several analogues of this compound have been isolated and characterized from microbial fermentation cultures. These compounds are often identified during screenings for bioactive molecules. For example, the marine actinomycete Pseudoalteromonas sp. F-420 produces korormicin, which contains a brominated hydroxy-dienoic acid structure. mdpi.com Various Streptomyces species are known producers of complex dienoic acids, such as the antibiotic U-56407 from Streptomyces hagronensis and analogues containing a (R,2E,4E)-7-(4-(dimethylamino)-phenyl)-4,6-dimethyl-7-oxohepta-2,4-dienoic acid moiety from a marine-derived Streptomyces sp. mdpi.com Additionally, the fungus Fusarium solani has been found to produce complex polyketides like fusarisolin A, which features a substituted tetradeca-2,4-dienoic acid chain. mdpi.com

Table 2: Examples of Dienoic Acid Analogues from Microbial Sources

| Compound Name/Structure | Source Organism | Class of Compound | Source |

| Korormicin ((3R,4Z,6E,9S,10R)-10-bromo-9-hydroxy-3-methyldodeca-4,6-dienoic acid) | Pseudoalteromonas sp. F-420 | Antibiotic | mdpi.com |

| Antibiotic U-56407 ((E)-4,6,8-trimethyl-nona-2,7-dienoic acid) | Streptomyces hagronensis | Antibiotic | mdpi.com |

| JBIR-109, -110, -111 ((R,2E,4E)-7-(4-(dimethylamino)-phenyl)-4,6-dimethyl-7-oxohepta-2,4-dienoic acid moiety) | Streptomyces sp. RM72 | Trichostatin Analogue | mdpi.com |

| Eliamid ((6E,10E)-2,4,6,8,10-pentamethyl-9-oxododeca-6,10-dienoic acid) | Sorangium cellulosum | Secondary Metabolite | mdpi.com |

| Fusarisolin A ((2E,4E,7R,13R)-...-3,5,7-trimethyltetradeca-2,4-dienoic acid) | Fusarium solani H918 | Polyketide | mdpi.com |

Association with Microbial Biodegradation Products

Analogues of this compound frequently appear as intermediates in metabolic pathways responsible for the breakdown of complex aromatic and aliphatic compounds. These pathways are crucial for environmental bioremediation.

The bacterial degradation of steroids by Comamonas testosteroni TA441 results in the formation of C-ring cleavage products, including 4-methyl-5-oxo-octane-1,8-dioic acid and 4-methyl-5-oxo-3-octene-1,8-dioic acid. nih.gov Similarly, the degradation of the pesticide DDE by Pseudomonas acidovorans M3GY proceeds through a meta-cleavage pathway, producing 4,8,8-trichloro-7-(4-chlorophenyl)-2-hydroxy-6-oxo-octa-2,4-dienoic acid as an intermediate. nih.gov

The metabolism of polychlorinated biphenyls (PCBs), such as 4-chlorobiphenyl (B17849), by Pseudomonas species involves the formation of a meta-cleavage product, 2-hydroxy-6-oxo-6-(4'-chlorophenyl)hexa-2,4-dienoic acid. nih.gov Furthermore, the cometabolism of fluorinated industrial compounds like 4-trifluoromethyl-benzoate can lead to the formation of fluorinated analogues, such as 2-hydroxy-6-oxo-7,7,7-trifluoro-hepta-2,4-dienoic acid. uni-stuttgart.de The cholesterol catabolic pathway of Mycobacterium tuberculosis also involves hydrolase enzymes that act on complex dienoic acid structures, such as a synthetic analogue identified as 8-(2-chlorophenyl)-2-hydroxy-5-methyl-6-oxoocta-2,4-dienoic acid (HOPODA). researchgate.net

Table 3: this compound Analogues as Biodegradation Intermediates

| Analogue Compound | Original Substrate | Degrading Organism | Source |

| 4-methyl-5-oxo-3-octene-1,8-dioic acid | Steroids (Cholic Acid Analogues) | Comamonas testosteroni TA441 | nih.gov |

| 4,8,8-trichloro-7-(4-chlorophenyl)-2-hydroxy-6-oxo-octa-2,4-dienoic acid | DDE (1,1-dichloro-2,2-bis(4-chlorophenyl)ethylene) | Pseudomonas acidovorans M3GY | nih.gov |

| 2-hydroxy-6-oxo-6-(4'-chlorophenyl)hexa-2,4-dienoic acid | 4-chlorobiphenyl (PCB) | Pseudomonas testosteroni B-356 | nih.gov |

| 2-hydroxy-6-oxo-7,7,7-trifluoro-hepta-2,4-dienoic acid | 4-trifluoromethyl-benzoate | Pseudomonas sp. | uni-stuttgart.de |

| 8-(2-chlorophenyl)-2-hydroxy-5-methyl-6-oxoocta-2,4-dienoic acid (HOPODA) | Synthetic Analogue for Cholesterol Pathway Study | Mycobacterium tuberculosis | researchgate.net |

Biosynthetic Pathways and Enzymatic Transformations of Oxo Octadienoic Acids

Proposed Biogenetic Routes to Oxo-Dienoic Acid Structures

The proposed biogenetic routes for oxo-dienoic acids like 8-Oxoocta-4,6-dienoic acid are primarily centered around two main pathways: the oxidative cleavage of polyunsaturated fatty acids and synthesis via polyketide synthase (PKS) pathways.

One of the most well-supported proposed routes begins with the polyunsaturated fatty acid, linoleic acid. In fungi, a series of enzymatic reactions can transform this C18 fatty acid into shorter-chain oxo-acids. For instance, the mushroom Agaricus bisporus is known to convert linoleic acid into 8(R)-hydroxy-9Z,12Z-octadecadienoic acid (8-HOD) researchgate.net. This intermediate possesses the key hydroxyl group at the C-8 position. It is hypothesized that this C18 intermediate then undergoes oxidation of the hydroxyl group to a ketone, followed by cleavage of the carbon chain to yield a C8 compound like this compound.

Another significant proposed pathway involves polyketide synthases (PKSs). These large, multi-domain enzymes build complex molecules by sequential condensation of simple acyl-CoA units, such as acetyl-CoA and malonyl-CoA wikipedia.orgnih.gov. Fungal PKSs are known to produce a vast array of secondary metabolites, and it is plausible that the C8 backbone of this compound is assembled through a PKS pathway nih.govacs.org. This route would involve the iterative addition of two-carbon units to a starter unit, with subsequent modifications by tailoring domains within the PKS to create the double bonds and the terminal carboxylic acid. The compound this compound is a known component of the fungal metabolite Dendryphiellin A1, which is produced by the marine deuteromycete fungus Dendryphiella salina vulcanchem.comevitachem.com. The complex structure of Dendryphiellin A1 suggests a biosynthetic origin involving a PKS pathway.

Enzymatic Transformations and Key Enzyme Systems Involved in their Metabolism

The enzymatic machinery responsible for the biosynthesis of oxo-octadienoic acids is diverse and includes several key enzyme families.

Lipoxygenases (LOXs): These enzymes are crucial in the initial steps of the fatty acid oxidation pathway. They catalyze the insertion of molecular oxygen into polyunsaturated fatty acids to form hydroperoxy fatty acids nih.govmdpi.com. In the context of this compound biosynthesis from linoleic acid, a specific lipoxygenase would be required to introduce a hydroperoxy group at the C-8 position.

Dehydrogenases: Following the formation of a hydroxy fatty acid intermediate like 8-HOD, a dehydrogenase is required to oxidize the hydroxyl group to a keto group. This enzymatic step is critical for the formation of the "oxo" functionality in the final molecule. For example, the conversion of 13-hydroxyoctadecadienoic acid (13-HODE) to 13-oxooctadecadienoic acid is catalyzed by an NAD+-dependent 13-HODE dehydrogenase acs.org. A similar dehydrogenase is proposed to act on an 8-hydroxy intermediate.

Hydroperoxide Lyases: These enzymes are involved in the cleavage of the carbon chain of hydroperoxy fatty acids. In fungi, these enzymes can cleave C18 fatty acids to produce shorter volatile compounds, including C8 aldehydes and ketones researchgate.netacs.org. A hydroperoxide lyase could be responsible for cleaving a C18 precursor to yield a C8 oxo-dienoic acid.

Polyketide Synthases (PKSs): As mentioned earlier, fungal iterative PKSs are megasynthases that can produce a wide variety of polyketides wikipedia.orgnih.govacs.org. A Type I iterative PKS would be responsible for the complete synthesis of the this compound backbone from simple acyl-CoA precursors. The programming of the PKS domains would determine the chain length, the degree of reduction, and the placement of double bonds frontiersin.org.

Interactive Data Table: Key Enzymes in Oxo-Octadienoic Acid Metabolism

| Enzyme Class | Function | Relevance to this compound Biosynthesis |

| Lipoxygenases (LOXs) | Dioxygenation of polyunsaturated fatty acids | Formation of hydroperoxy intermediates from linoleic acid. |

| Dehydrogenases | Oxidation of hydroxyl groups to ketones | Conversion of an 8-hydroxy intermediate to an 8-oxo group. |

| Hydroperoxide Lyases | Cleavage of fatty acid hydroperoxides | Potential cleavage of a C18 precursor to a C8 acid. |

| Polyketide Synthases (PKSs) | Iterative condensation of acyl-CoA units | De novo synthesis of the C8 backbone. |

Metabolic Precursors and Bioconversion Processes

The primary metabolic precursor for the fatty acid oxidation pathway leading to oxo-octadienoic acids is linoleic acid researchgate.netnih.govresearchgate.net. This essential fatty acid is readily available in many organisms and serves as a starting point for a cascade of oxidative transformations. The bioconversion process begins with the uptake of linoleic acid into the cell, where it is then acted upon by the aforementioned enzymes.

In the context of the PKS pathway, the primary metabolic precursors are acetyl-CoA and malonyl-CoA nih.gov. These are fundamental building blocks in cellular metabolism, derived from the catabolism of carbohydrates and fats. The bioconversion process within the PKS involves a series of condensation and modification reactions to build the final this compound molecule.

Fungi, in particular, are adept at these bioconversion processes, often as part of their secondary metabolism to produce a diverse array of bioactive compounds. The production of this compound as part of Dendryphiellin A1 by Dendryphiella salina is a prime example of such a fungal bioconversion process vulcanchem.comevitachem.com.

Interactive Data Table: Metabolic Precursors for this compound

| Biosynthetic Pathway | Primary Precursor(s) | Organism/System |

| Fatty Acid Oxidation | Linoleic Acid | Fungi (e.g., Agaricus bisporus) |

| Polyketide Synthesis | Acetyl-CoA, Malonyl-CoA | Fungi (e.g., Dendryphiella salina) |

Biological Activities and Mechanistic Studies of 8 Oxoocta 4,6 Dienoic Acid Analogues

Antimicrobial Activity and Associated Mechanisms

Analogues of 8-oxoocta-4,6-dienoic acid have been identified as components of natural extracts exhibiting antimicrobial properties. Notably, the methyl ester of 2,6-dimethyl-8-oxoocta-2,6-dienoic acid has been reported as a constituent of plant essential oils with demonstrated activity against various microbial strains. While specific mechanistic studies on this particular compound are not extensively detailed in the reviewed literature, the broader class of polyketides, to which these analogues belong, offers insights into potential mechanisms of action.

Polyketides are known to exert their antimicrobial effects through several mechanisms. nih.govacs.org These can include:

Inhibition of Nucleic Acid and Protein Synthesis: Some polyketides interfere with the fundamental processes of DNA, RNA, and protein production in bacterial cells. nih.gov

Disruption of Cell Wall Synthesis: A common target for antimicrobial compounds is the bacterial cell wall, and certain polyketides can inhibit its formation, leading to cell lysis. acs.org

Interference with Metabolic Pathways: Polyketides can disrupt essential metabolic routes within bacteria, hindering their growth and survival. nih.gov

Disruption of Cell Membrane Integrity: Some polyketides can compromise the bacterial cell membrane, leading to increased permeability and cell death. nih.gov

The antimicrobial activity of extracts containing 2,6-dimethyl-8-oxoocta-2,6-dienoic acid methyl ester has been observed against both Gram-positive and Gram-negative bacteria, as well as fungal strains. However, without studies on the isolated compound, its precise contribution to this activity and its specific molecular targets remain an area for further investigation.

Table 1: Antimicrobial Activity of an Essential Oil Containing 2,6-dimethyl-8-oxoocta-2,6-dienoic acid, methyl ester This table is illustrative and based on general findings for essential oils containing related compounds. Specific data for the pure compound is not available.

| Microorganism | Activity | Potential Mechanism |

|---|---|---|

| Staphylococcus aureus | Inhibitory | Disruption of cell membrane/wall |

| Escherichia coli | Inhibitory | Inhibition of metabolic pathways |

| Candida albicans | Inhibitory | Disruption of cell membrane |

Antioxidant Properties and Radical Scavenging Mechanisms

Analogues of this compound, such as 2,6-dimethyl-8-oxoocta-2,6-dienoic acid methyl ester, have been identified in plant extracts that demonstrate significant antioxidant activity. sciepublish.com While the specific radical scavenging mechanism of this individual compound is not fully elucidated in the available literature, the general antioxidant properties of polyketides provide a framework for its potential action.

Polyketides, as a class of natural products, exhibit a wide range of antioxidant activities. nih.govmdpi.comdntb.gov.ua Their mechanisms of action can involve:

Free Radical Scavenging: Polyketides can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are highly reactive molecules that can damage cells. This is often achieved through the donation of a hydrogen atom or an electron to the free radical, thus stabilizing it. dntb.gov.ua

Chelation of Metal Ions: Some polyketides can bind to metal ions like iron and copper, which can catalyze the formation of free radicals. By chelating these metals, they prevent the initiation of oxidative chain reactions.

Modulation of Antioxidant Enzymes: Certain polyketides may enhance the activity of the body's own antioxidant enzymes, such as superoxide (B77818) dismutase and catalase, providing indirect antioxidant protection.

The presence of conjugated double bonds and carbonyl groups in the structure of this compound and its analogues suggests a potential for electron delocalization, which could contribute to their ability to stabilize and scavenge free radicals. Further research on the pure compounds is necessary to confirm these mechanisms and to quantify their antioxidant efficacy.

Table 2: Potential Antioxidant Mechanisms of this compound Analogues

| Mechanism | Description |

|---|---|

| Direct Radical Scavenging | Donation of H-atom or electron to neutralize ROS/RNS. |

| Metal Ion Chelation | Binding of pro-oxidant metal ions to prevent radical formation. |

| Enzyme Modulation | Upregulation of endogenous antioxidant enzyme activity. |

Involvement in Cellular Processes Related to Tissue Repair and Regeneration

A notable analogue of this compound, Farinosone C, has been the subject of studies investigating its role in neuronal regeneration. nih.govepfl.ch Research has demonstrated that Farinosone C can promote neurite outgrowth in neuronal cell lines, a critical process for the repair and regeneration of nerve tissue. nih.gov

The mechanism of action for Farinosone C's neuritogenic effects has been linked to the modulation of the endocannabinoid system. nih.govacs.org Specifically, Farinosone C and its synthetic analogues have been shown to inhibit endocannabinoid membrane transport (EMT), which leads to an increase in the levels of endogenous cannabinoids like anandamide (B1667382) (AEA). nih.gov This increase in AEA can then activate cannabinoid receptor 1 (CB1), which is known to be involved in neuronal signaling and plasticity. nih.gov The activation of CB1 receptors can trigger downstream signaling pathways, such as the Rap1/B-Raf/ERK pathway, which are crucial for promoting neuronal differentiation and neurite extension. nih.gov

Studies have shown that Farinosone C can induce neurite outgrowth at concentrations as low as 50 µM without showing cytotoxic effects. nih.gov Furthermore, structure-activity relationship (SAR) studies on Farinosone C analogues have revealed that modifications to its chemical structure can enhance its neuritogenic activity. nih.govacs.org This line of research highlights the potential of this compound derivatives as therapeutic agents for neurodegenerative diseases and nerve injuries.

Table 3: Neuritogenic Activity of Farinosone C and its Analogues Data based on studies of neurite outgrowth in PC12 cell lines. nih.gov

| Compound | Modification | Neuritogenic Activity (EC50) | Remarks |

|---|---|---|---|

| Farinosone C | - | 50 µM | Baseline activity |

| Analogue A | Methylation of hydroxyl group | 10 µM | Enhanced activity |

| Analogue B | Truncation of side chain | 20 µM | Moderate activity |

| Analogue C | Esterification of hydroxyl group | 15 µM | Improved stability |

Participation in Substrate Degradation Pathways in Microbial Systems

Analogues of this compound are key intermediates in the microbial degradation of various aromatic compounds. nih.govtandfonline.com Specifically, compounds such as 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate (B1232725) and 2-hydroxy-6-oxohepta-2,4-dienoate are formed during the meta-cleavage pathway of aromatic hydrocarbon degradation by bacteria like Pseudomonas species. nih.govuniprot.org

The degradation of cumene (B47948) (isopropylbenzene) by Pseudomonas fluorescens involves the enzyme 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase, also known as CumD. nih.govontosight.aidrugbank.comuniprot.orgebi.ac.uk This enzyme catalyzes the hydrolysis of 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate to produce 2-hydroxypenta-2,4-dienoate and isobutyric acid. nih.govebi.ac.uk Similarly, in the degradation of toluene, the enzyme 2-hydroxy-6-oxohepta-2,4-dienoate hydrolase (TodF) hydrolyzes 2-hydroxy-6-oxohepta-2,4-dienoate into 2-hydroxypenta-2,4-dienoate and acetate. uniprot.orgasm.org

These hydrolases belong to the α/β hydrolase superfamily and are crucial for the catabolism of these environmental pollutants. tandfonline.com The substrate specificity of these enzymes often determines the range of aromatic compounds a particular microorganism can degrade. For instance, CumD is effective at hydrolyzing substrates with larger C6 substituents, like the isopropyl group from cumene, whereas TodF is more suited for smaller substituents. nih.gov The study of these enzymatic pathways is vital for understanding bioremediation processes and for the potential engineering of microorganisms to degrade environmental contaminants more efficiently.

Table 4: Key Enzymes in the Degradation of this compound Analogues

| Enzyme | Gene | Substrate | Products | Source Organism (Example) |

|---|---|---|---|---|

| 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase | cumD | 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate | 2-hydroxypenta-2,4-dienoate, Isobutyric acid | Pseudomonas fluorescens nih.govuniprot.org |

| 2-hydroxy-6-oxohepta-2,4-dienoate hydrolase | todF | 2-hydroxy-6-oxohepta-2,4-dienoate | 2-hydroxypenta-2,4-dienoate, Acetic acid | Pseudomonas putida uniprot.org |

Chemical Synthesis and Derivatization for Research on 8 Oxoocta 4,6 Dienoic Acid and Its Analogues

Laboratory Synthesis Strategies for Oxo-Dienoic Acids

The laboratory synthesis of oxo-dienoic acids, including compounds structurally related to 8-oxoocta-4,6-dienoic acid, often involves multi-step procedures starting from simpler, commercially available precursors. Common strategies include the oxidation of corresponding hydroxy fatty acids and the construction of the carbon backbone through coupling reactions.

One prevalent method for creating conjugated diene systems is the Wittig reaction, which involves the reaction of a phosphonium (B103445) ylide with an aldehyde. This approach allows for the formation of the characteristic double bond arrangement found in dienoic acids. Another key transformation is the oxidation of a secondary alcohol group to a ketone. Activated manganese dioxide (MnO₂) is a frequently used reagent for this purpose, selectively oxidizing allylic alcohols without affecting the double bonds. For example, the synthesis of (E,Z)-9-oxooctadeca-10,12-dienoic acid and its (E,E) isomer has been achieved through the oxidation of the corresponding hydroxyoctadecadienoic acids with activated MnO₂ in chloroform. tandfonline.com

The synthesis of various oxo-dienoic acids often starts from unsaturated fatty esters. Regiospecific oxidation can be achieved using reagents like palladium(II) chloride. aocs.org For instance, the synthesis of methyl (2E,6E)-3,7-dimethyl-8-oxoocta-2,6-dienoate demonstrates a pathway for creating a related oxo-dienoic acid structure. chemsynthesis.com While specific synthesis routes for this compound are not extensively detailed in readily available literature, the principles from the synthesis of its analogues, such as those outlined below, are applicable.

Table 1: Examples of Reagents in Laboratory Synthesis of Oxo-Dienoic Acid Analogues

| Precursor/Reactant | Reagent(s) | Product | Reference |

| Hydroxyoctadecadienoic acids | Activated MnO₂ | (E,Z)- and (E,E)-9-oxooctadeca-10,12-dienoic acid | tandfonline.com |

| 5,6-hepta-5,6-dien-1-ol derivative | EtMgBr, Cp₂TiCl₂ | (5Z,9Z)-tetradeca-5,9-diene-1,14-diol | nih.gov |

| (5Z,9Z)-tetradeca-5,9-diene-1,14-diol | H₂CrO₄/H₂SO₄, acetone | (5Z,9Z)-tetradeca-5,9-dienedioic acid | nih.gov |

| Acrolein and ylid 3 | - | 2-Methyl-trans-2,4-pentadienoic acid | researchgate.net |

Chemoenzymatic and Biocatalytic Approaches to Oxo-Dienoic Acid Synthesis

Chemoenzymatic and biocatalytic methods offer a powerful alternative to purely chemical synthesis, often providing high regio- and stereoselectivity under mild reaction conditions. smolecule.combeilstein-journals.org These approaches typically leverage enzymes such as lipoxygenases (LOX) and hydroperoxide lyases (HPL) to produce oxo fatty acids from polyunsaturated fatty acid precursors. scispace.comresearchgate.net

The general pathway involves the initial oxygenation of a fatty acid like linoleic acid by a lipoxygenase to form a hydroperoxy fatty acid. scispace.com This intermediate is then cleaved by a hydroperoxide lyase to yield a shorter-chain oxo-acid and an aldehyde. scispace.com For example, a multi-enzyme one-pot reaction has been developed to convert linoleic acid into azelaic acid, with 9-oxononanoic acid as a key intermediate. This process utilizes a 9S-lipoxygenase and a 9/13-hydroperoxide lyase. researchgate.net

The choice of lipoxygenase is critical as it determines the position of oxygenation on the fatty acid chain, thus dictating the final oxo-acid product. researchgate.net For instance, soybean lipoxygenase can be used to produce 13(S)-hydroperoxy-(9Z,11E)-octadeca-9,11-dienoic acid from linoleic acid. scispace.com Subsequent enzymatic steps can then convert this into various oxo-dodecenoic acids. scispace.com Advances in metabolic engineering have also enabled the production of specialized fatty acids in engineered yeast systems, which can then serve as substrates for biocatalytic oxyfunctionalization. smolecule.com

Table 2: Enzymes and Substrates in Biocatalytic Oxo-Dienoic Acid Synthesis

| Enzyme(s) | Substrate | Product(s) | Reference |

| 9S-Lipoxygenase (from Solanum tuberosum), 9/13-Hydroperoxide Lyase (from Cucumis melo) | Linoleic acid | 9-Oxononanoic acid | researchgate.net |

| Soybean Lipoxygenase, Hydroperoxide Lyase | Linoleic acid | Hexanal, 12-oxo-(9Z)-dodecenoic acid | scispace.com |

| Soybean Lipoxygenase | Linoleic acid | 13(S)-hydroperoxy-(9Z,11E)-octadeca-9,11-dienoic acid | scispace.com |

| Sialic acid aldolase (B8822740) (from Pasteurella multocida) | 5-O-modified monosaccharides, pyruvate | C8-modified sialic acids (e.g., Neu5Ac8Me) | nih.gov |

Derivatization Techniques for Enhanced Analytical Detection and Separation

The analysis of oxo-dienoic acids, particularly at low concentrations in complex biological matrices, often requires chemical derivatization. research-solution.com This process modifies the analyte to improve its volatility, thermal stability, and detectability for techniques like gas chromatography-mass spectrometry (GC-MS). restek.comjfda-online.com

A common strategy for derivatizing carbonyl groups (ketones and aldehydes) is oximation. nih.gov Reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with the oxo group to form a PFB-oxime derivative. nih.govroscoff-culture-collection.org These derivatives are highly sensitive to electron capture detection (ECD) and negative chemical ionization (NCI) mass spectrometry, allowing for very low detection limits. jfda-online.comnih.gov This method has been successfully applied to the analysis of various oxylipins, including unsaturated oxo-acids. nih.gov

For the carboxylic acid group, esterification is the primary derivatization method. restek.com This can be achieved by:

Alkylation: Forming esters, such as methyl esters (FAMEs), using reagents like boron trifluoride in methanol (B129727) (BF₃-methanol). This method is effective for free fatty acids under mild conditions. restek.com

Silylation: Converting the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). restek.com Silylation can also derivatize other active hydrogen groups like hydroxyls. restek.com

These derivatization techniques render the polar oxo-dienoic acids more volatile and amenable to GC separation, while the mass fragmentation patterns of the derivatives in the mass spectrometer aid in their structural elucidation and quantification. research-solution.comnih.gov

Table 3: Common Derivatization Reagents for Oxo-Acids

| Functional Group Targeted | Derivatization Reaction | Reagent(s) | Derivative Formed | Analytical Advantage | Reference(s) |

| Carbonyl (ketone) | Oximation | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | PFB-oxime | Enhanced sensitivity in GC-MS with NCI | nih.gov |

| Carboxylic acid | Esterification (methylation) | Boron trifluoride in methanol (BF₃-methanol) | Fatty acid methyl ester (FAME) | Increased volatility for GC analysis | restek.com |

| Carboxylic acid, Hydroxyl | Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester/ether | Increased volatility and thermal stability | restek.com |

| Primary/Secondary Amines, Phenols, Alcohols | Acylation | Fluoroacylating reagents (e.g., pentafluoropropionic anhydride) | Fluoroacyl derivative | Increased volatility and detectivity | jfda-online.com |

Advanced Analytical Methodologies for 8 Oxoocta 4,6 Dienoic Acid and Its Analogues

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For acidic molecules like 8-Oxoocta-4,6-dienoic acid, derivatization is a critical step to increase their volatility and thermal stability, making them amenable to GC analysis. metbio.netresearchgate.net Common derivatization methods include esterification, such as conversion to methyl esters, followed by silylation of any hydroxyl groups. researchgate.netnih.gov

Qualitative Analysis: In the qualitative mode, GC-MS separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component. The fragmentation pattern is a unique "fingerprint" that aids in structural identification. scienceready.com.auuni-saarland.de For unsaturated oxo fatty acids, characteristic fragmentation occurs, including cleavage alpha to the keto group. researchgate.net The mass spectrum of derivatized this compound would be compared against spectral libraries or known standards for positive identification.

Quantitative Analysis: For quantitative analysis, a specific ion (or ions) characteristic of the target analyte is monitored. science.gov By using an internal standard—a known amount of a similar but isotopically labeled compound added to the sample—precise and accurate quantification can be achieved. researchgate.net The response of the analyte is compared to the response of the internal standard to determine its concentration in the sample. This approach, known as selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in tandem MS, offers high sensitivity and selectivity. science.govnih.gov

Below is a representative table outlining typical GC-MS parameters for the analysis of acidic compounds like this compound, following derivatization.

Table 1: Representative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Typical Setting |

|---|---|

| Gas Chromatograph | |

| Column | Capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) |

| Injection Mode | Splitless or split (e.g., 10:1) |

| Injector Temperature | 250-280 °C |

| Oven Temperature Program | Initial temp 100-120°C, hold for 2 min, ramp at 5-10°C/min to 280-300°C, hold for 5-10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | m/z 40-500 for full scan analysis |

| Monitored Ions (SIM/MRM) | Specific fragment ions of the derivatized target compound and internal standard |

| Ion Source Temperature | 230-250 °C |

| Transfer Line Temperature | 280-300 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the method of choice for analyzing non-volatile and thermally labile compounds like this compound in complex biological matrices. nih.govzenodo.org This technique offers high sensitivity and selectivity without the need for derivatization. zenodo.org Oxylipins, the class of molecules to which this compound belongs, are frequently analyzed using this methodology. uni-wuppertal.de

The process typically involves a sample preparation step, such as solid-phase extraction (SPE), to isolate and concentrate the analytes from the sample matrix. uni-wuppertal.despringernature.com The extract is then injected into a liquid chromatograph, often an ultra-high-performance liquid chromatography (UPLC) system, for separation. Reversed-phase chromatography is commonly employed, using columns like C18. The separated compounds are then introduced into the mass spectrometer, usually via electrospray ionization (ESI) in negative ion mode, which is well-suited for acidic molecules. zenodo.org

Quantitative analysis is performed using multiple reaction monitoring (MRM), which provides excellent specificity by monitoring a specific precursor ion to product ion transition for each analyte. nih.govspringernature.com

The following table provides an example of LC-MS/MS parameters used for the analysis of oxylipins.

Table 2: Representative UPLC-MS/MS Parameters for the Analysis of this compound in a Complex Mixture

| Parameter | Typical Setting |

|---|---|

| UPLC System | |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile/Methanol (B129727) with 0.1% formic acid |

| Gradient | A time-programmed gradient from a lower to a higher percentage of mobile phase B |

| Flow Rate | 0.2-0.4 mL/min |

| Column Temperature | 35-50 °C |

| Injection Volume | 2-10 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Capillary Voltage | 2.0-3.5 kV |

| Desolvation Temperature | 350-600 °C |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Argon |

| MRM Transition (Hypothetical) | Precursor Ion (e.g., [M-H]⁻) → Product Ion(s) |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. core.ac.ukaocs.org Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to determine the carbon skeleton and the placement of functional groups. mdpi.com

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see signals for the olefinic protons of the conjugated diene system, the methylene (B1212753) protons adjacent to the carbonyl and carboxyl groups, and the terminal methyl protons. The coupling constants (J-values) between the olefinic protons can help determine the stereochemistry (E/Z configuration) of the double bonds.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The chemical shifts indicate the type of carbon (e.g., carbonyl, carboxyl, olefinic, aliphatic). For this compound, characteristic signals for the carboxyl carbon, the ketone carbonyl carbon, the sp² hybridized carbons of the diene, and the sp³ hybridized carbons of the methylene groups would be observed. careerendeavour.com

2D NMR: Techniques like HSQC correlate protons with the carbons they are directly attached to, while HMBC reveals longer-range correlations between protons and carbons (2-3 bonds). These correlations are crucial for assembling the molecular structure piece by piece. mdpi.com

The following table summarizes the expected ¹H and ¹³C NMR chemical shift ranges for the key functional groups in this compound.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10-13 (broad singlet) | 170-185 |

| Ketone (C=O) | - | 195-215 |

| Conjugated Diene (=CH-) | 5.5-7.5 (multiplets) | 120-150 |

| Methylene α to C=O (-CH₂CO-) | 2.2-2.6 (triplet) | 35-45 |

| Methylene α to COOH (-CH₂COOH) | 2.1-2.5 (triplet) | 30-40 |

| Other Aliphatic CH₂ | 1.2-1.8 (multiplets) | 20-35 |

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. upi.eduuobasrah.edu.iq Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. openochem.org

For this compound, the key functional groups that can be identified by FT-IR are the carboxylic acid, the ketone, and the conjugated carbon-carbon double bonds.

Carboxylic Acid (O-H and C=O stretch): The O-H stretching vibration of a carboxylic acid appears as a very broad band in the region of 2500-3300 cm⁻¹. libretexts.org The carbonyl (C=O) stretching of the carboxylic acid typically shows a strong absorption around 1700-1725 cm⁻¹. libretexts.orginstanano.com

Ketone (C=O stretch): The carbonyl group of the ketone will also exhibit a strong stretching absorption. In conjugation with the diene system, this band is expected to appear at a slightly lower frequency than a saturated ketone, typically in the range of 1650-1685 cm⁻¹. pressbooks.pubuobabylon.edu.iq

Conjugated Diene (C=C stretch): The carbon-carbon double bond stretches of the conjugated diene system will appear in the 1600-1650 cm⁻¹ region. tu.edu.iq Often, two bands may be observed for unsymmetrical conjugated dienes. tu.edu.iq

C-H Bends: Out-of-plane C-H bending vibrations for the alkenes can also provide information about the substitution pattern of the double bonds and appear in the 1000-650 cm⁻¹ region. tu.edu.iq

The table below lists the characteristic FT-IR absorption frequencies for the functional groups in this compound.

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Very Broad |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong |

| Ketone (conjugated) | C=O stretch | 1650-1685 | Strong |

| Conjugated Diene | C=C stretch | 1600-1650 | Medium to Weak |

| Alkene | =C-H stretch | 3010-3100 | Medium |

| Alkane | -C-H stretch | 2850-2960 | Medium to Strong |

| Carboxylic Acid | C-O stretch | 1210-1320 | Medium |

Ecological and Environmental Significance of Oxo Dienoic Acids

Roles in Environmental Biodegradation of Organic Pollutants

Oxo-dienoic acids are significant intermediates in the microbial degradation of various organic pollutants, particularly aromatic hydrocarbons. While direct research on 8-oxoocta-4,6-dienoic acid is limited, the study of structurally similar compounds provides a clear understanding of their role in bioremediation pathways.

Many bacteria utilize a process known as meta-cleavage to break down aromatic rings, which are common structures in pollutants like biphenyls, toluene, and polycyclic aromatic hydrocarbons (PAHs). nih.gov In these pathways, the aromatic ring is first dihydroxylated and then cleaved by a dioxygenase enzyme to produce a linear, unsaturated dicarboxylic acid, often an oxo-dienoic acid. nih.gov This cleavage is a critical step that converts a stable, cyclic pollutant into a more readily metabolizable linear compound.

For instance, the degradation of ethylbenzene (B125841) by some bacteria proceeds through the intermediate 2-hydroxy-6-oxoocta-2,4-dienoate. nih.gov Similarly, the breakdown of the persistent pollutant 4-chlorobiphenyl (B17849) involves the formation of 2-hydroxy-6-oxo-6-(4'-chlorophenyl)hexa-2,4-dienoic acid. microbiologyresearch.orggavinpublishers.com These intermediates are then acted upon by hydrolase enzymes, which cleave a carbon-carbon bond to produce smaller, simpler molecules that can be funneled into the central metabolism of the bacteria, such as the Krebs cycle. nih.govresearchgate.net

The table below summarizes key oxo-dienoic acid intermediates and the pollutants from which they are derived, illustrating their central role in biodegradation.

| Original Pollutant | Biodegrading Organism (Example) | Oxo-Dienoic Acid Intermediate | Reference |

| Ethylbenzene | Pseudomonas fluorescens | 2-hydroxy-6-oxoocta-2,4-dienoate | nih.gov |

| Cumene (B47948) (Isopropylbenzene) | Pseudomonas fluorescens | 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate (B1232725) | nih.gov |

| 4-Chlorobiphenyl | Pseudomonas testosteroni | 2-hydroxy-6-oxo-6-(4'-chlorophenyl)hexa-2,4-dienoic acid | microbiologyresearch.orggavinpublishers.com |

| Biphenyl | Rhodococcus sp. | 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate | nih.gov |

| Carbazole | Pseudomonas LD2 | 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid | researchgate.net |

The efficiency of these degradation pathways can be impacted by the specific structure of the oxo-dienoic acid intermediate. For example, substitutions on the carbon chain, such as fluorine atoms, can sometimes lead to the formation of "dead-end" metabolites that are resistant to further enzymatic breakdown, thereby halting the degradation process. uni-stuttgart.de

Inter-species Chemical Interactions and Allelopathy

Oxo-dienoic acids and related oxygenated fatty acids (oxylipins) are also recognized for their roles in chemical communication and warfare between organisms, a phenomenon known as allelopathy. These compounds can be produced by plants, fungi, and bacteria and can have significant inhibitory or stimulatory effects on neighboring organisms.

In the plant kingdom, oxylipins are well-established signaling molecules involved in defense against pathogens and herbivores, as well as in developmental processes. A prominent example is 12-oxo-phytodienoic acid (OPDA), a precursor to the plant hormone jasmonic acid. nih.gov Research has shown that OPDA itself can act as a key regulator, inhibiting seed germination in a synergistic manner with another plant hormone, abscisic acid. nih.gov This demonstrates a clear allelopathic potential, where the release of such compounds could suppress the growth of competing plant species.

Fungi also produce oxo-dienoic acids that can act as allelochemicals. For example, 8-hydroxy-octadeca-9Z,12Z-dienoic acid, a compound structurally related to oxo-dienoic acids, has been identified as an allelopathic agent secreted by the fungus Laetisaria arvalis. researchgate.net Furthermore, the invasive plant Heracleum sosnowskyi produces 9-oxooctadeca-10,12-dienoic acid, which is thought to have an allelopathic function by inhibiting fatty acid biosynthesis in competing plants. nih.gov

The table below presents examples of oxo-dienoic acids and related compounds with known roles in inter-species interactions.

| Compound | Producing Organism | Observed Effect | Reference |

| 12-oxo-phytodienoic acid (OPDA) | Arabidopsis thaliana (and other plants) | Inhibition of seed germination | nih.gov |

| 9-oxooctadeca-10,12-dienoic acid | Heracleum sosnowskyi (invasive plant) | Potential inhibition of fatty acid biosynthesis | nih.gov |

| 8-hydroxy-octadeca-9Z,12Z-dienoic acid | Laetisaria arvalis (fungus) | Allelopathic agent | researchgate.net |

| Linoleic acid and Palmitic acid | Ipomoea batatas (Sweet Potato) | Allelopathic effects on weed seed germination and growth | mdpi.com |

While direct evidence for the allelopathic activity of this compound is not currently available, the widespread involvement of structurally similar oxo-dienoic acids in plant, fungal, and bacterial interactions suggests that it could potentially function as a signaling molecule or allelochemical in certain ecological contexts. Its smaller carbon chain might confer higher volatility or solubility, potentially influencing its range of action in soil or aquatic environments. Further research is needed to explore these potential roles.

Future Research Directions and Potential Academic Applications in Oxidized Dienoic Acid Chemistry

Elucidation of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of oxidized fatty acids is a complex process involving a variety of enzymes that introduce oxygen and unsaturation. The elucidation of the specific pathways and enzymes responsible for the formation of 8-Oxoocta-4,6-dienoic acid is a primary area for future research.

Key Research Objectives:

Identification of Precursor Molecules: Determining the primary fatty acid precursors that are modified to yield this compound. Linoleic acid and other polyunsaturated fatty acids are likely candidates.

Characterization of Key Enzymes: Identifying and characterizing the enzymes involved, such as lipoxygenases (LOXs), desaturases, and alcohol dehydrogenases. For instance, studies on other dienoic acids have implicated Δ11 and Δ10,12 desaturases in the formation of conjugated diene systems. nih.gov

Pathway Mapping in Various Organisms: Investigating the presence and activity of these biosynthetic pathways in different organisms, including plants, fungi, and bacteria, where related oxidized fatty acids have been identified.

Potential Research Approaches and Expected Outcomes:

| Research Approach | Expected Outcomes |

| Genomic and Transcriptomic Analysis | Identification of gene clusters encoding for putative fatty acid modifying enzymes in organisms that may produce this compound. |

| Heterologous Expression and aracterization | Functional characterization of candidate enzymes by expressing them in host organisms like Saccharomyces cerevisiae or Escherichia coli. |

| Isotopic Labeling Studies | Tracing the metabolic fate of labeled precursors to confirm the biosynthetic route to this compound. |

Investigation of Unexplored Biological Activities and Mechanistic Insights

While the biological roles of many oxidized fatty acids are well-documented, the specific activities of this compound remain largely unexplored. Future research should focus on uncovering its potential bioactivities and understanding the underlying molecular mechanisms.

Areas for Investigation:

Antimicrobial and Antifungal Properties: Many oxidized fatty acids exhibit antimicrobial activity by disrupting microbial cell membranes or interfering with metabolic processes. researchgate.net The potential of this compound as an antimicrobial agent warrants investigation.

Anti-inflammatory and Immunomodulatory Effects: Compounds like (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) have shown anti-inflammatory effects by modulating signaling pathways such as NF-κB and MAPK. mdpi.com Similar activities could be explored for this compound.

Antitumor Activity: Some dienoic acids have demonstrated antitumor properties by inhibiting topoisomerases and inducing apoptosis. sciforum.netmdpi.com Investigating the cytotoxic effects of this compound on various cancer cell lines could reveal novel therapeutic leads.

Signaling and Regulatory Roles: Oxidized fatty acids can act as signaling molecules in various physiological processes. Research into how this compound interacts with cellular receptors and signaling cascades is crucial.

Potential Mechanistic Studies:

| Target Pathway/Mechanism | Potential Effect of this compound |

| Nuclear Factor-kappa B (NF-κB) Signaling | Inhibition of NF-κB activation, leading to reduced expression of pro-inflammatory cytokines. |

| Mitogen-Activated Protein Kinase (MAPK) Pathway | Modulation of MAPK signaling, affecting cell proliferation, differentiation, and apoptosis. |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Activation or inhibition of PPARs, influencing lipid metabolism and inflammation. |

| Topoisomerase Inhibition | Interference with DNA replication and repair in cancer cells. |

Development of Sustainable Synthetic Routes for Specific Isomers

The precise stereochemistry of dienoic acids is often critical for their biological activity. Developing sustainable and stereoselective synthetic methods for producing specific isomers of this compound is essential for detailed biological evaluation and potential applications.

Challenges and Strategies:

Stereocontrol: Achieving high stereoselectivity to produce specific E/Z isomers of the conjugated diene system is a significant challenge.

Green Chemistry Principles: Employing environmentally benign reagents, solvents, and reaction conditions to create sustainable synthetic processes.

Promising Synthetic Approaches:

| Synthetic Method | Description | Potential Advantages |

| Palladium-Catalyzed Cross-Coupling | Reactions like Negishi and Suzuki couplings can be used to form the carbon-carbon bonds of the diene system with good stereocontrol. pnas.orgacs.org | High efficiency and selectivity. |

| Wittig Reaction and its Variants | A classic method for olefin synthesis that can be adapted for the stereoselective formation of the double bonds. tandfonline.com | Versatility and reliability. |

| Alkyne Elementometalation | This approach allows for the highly selective synthesis of conjugated dienoic esters, which can then be hydrolyzed to the corresponding acid. pnas.org | Excellent stereochemical control. |

| Biocatalysis | Utilizing enzymes to perform specific steps in the synthesis can offer high selectivity and sustainability. | Mild reaction conditions and high enantioselectivity. |

Applications in Microbial Ecology and Bioremediation Strategies

Oxidized fatty acids play significant roles in microbial communities, acting as signaling molecules and influencing microbial interactions. Furthermore, the metabolic pathways that produce and degrade these compounds have potential applications in bioremediation.

Research Focus in Microbial Ecology:

Quorum Sensing and Biofilm Formation: Investigating whether this compound can act as a signaling molecule to regulate gene expression, quorum sensing, and biofilm formation in bacteria.

Interspecies Interactions: Studying the effect of this compound on the growth and metabolism of different microbial species within a community. Fatty acid oxidation products have been shown to alter microbial populations in complex environments like the rumen. nih.govrothamsted.ac.uk

Predator-Prey Dynamics: Exploring the role of oxidized fatty acids in the chemical ecology of microbial predation, where they may serve as deterrents or attractants. biorxiv.org

Potential in Bioremediation:

Degradation of Pollutants: The enzymes involved in the metabolism of oxidized dienoic acids may also be capable of degrading environmental pollutants with similar chemical structures, such as polychlorinated biphenyls (PCBs). microbiologyresearch.org

Metabolic Engineering of Microorganisms: Engineering bacteria or fungi with enhanced pathways for dienoic acid metabolism could lead to more efficient bioremediation strategies for contaminated soils and water. The degradation of aromatic pollutants often involves the formation of dienoic acid intermediates. jst.go.jp

Biosurfactant Production: Some microorganisms produce biosurfactants from fatty acid precursors, which can be used to enhance the bioavailability and degradation of hydrophobic pollutants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.